Methyl 2-bromo-5-fluoropyridine-4-carboxylate
Overview
Description
Methyl 2-bromo-5-fluoropyridine-4-carboxylate is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-fluoropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the bromination and fluorination of pyridine derivatives. The reaction typically starts with the bromination of 2-fluoropyridine, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The corresponding alcohol is formed from the ester group.
Scientific Research Applications
Methyl 2-bromo-5-fluoropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-fluoropyridine-4-carboxylate depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoropyridine-4-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-5-fluoropyridine: Lacks the ester group, limiting its use in esterification reactions.
Methyl 5-bromo-2-chloropyridine-4-carboxylate: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
Methyl 2-bromo-5-fluoropyridine-4-carboxylate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity in substitution and coupling reactions. The ester group also provides additional functionality for further chemical modifications .
Properties
IUPAC Name |
methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTNRIWFYBDWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673237 | |
Record name | Methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885588-14-7 | |
Record name | Methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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